molecular formula C23H20Cl2N2O3 B11149773 (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide

Cat. No.: B11149773
M. Wt: 443.3 g/mol
InChI Key: TXEQJZWXSPQTDO-DEDYPNTBSA-N
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Description

The compound (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, dichlorophenyl group, and formamido group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the halogenation of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.

    Amidation Reaction: The formamido group is introduced via an amidation reaction, where an amine reacts with a formylating agent.

    Final Assembly: The final step involves the coupling of the furan-dichlorophenyl intermediate with the formamido intermediate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the formamido group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its ability to modulate enzyme activity.

Medicine

In medicinal chemistry, (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methyl-2-[(4-methylphenyl)formamido]prop-2-enamide
  • (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-chlorophenyl)formamido]prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide may exhibit unique properties due to the specific arrangement of its functional groups

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H20Cl2N2O3

Molecular Weight

443.3 g/mol

IUPAC Name

N-[(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H20Cl2N2O3/c1-3-26-23(29)20(27-22(28)15-6-4-14(2)5-7-15)13-17-9-11-21(30-17)18-10-8-16(24)12-19(18)25/h4-13H,3H2,1-2H3,(H,26,29)(H,27,28)/b20-13+

InChI Key

TXEQJZWXSPQTDO-DEDYPNTBSA-N

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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